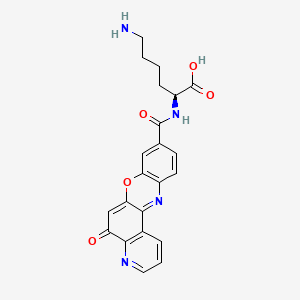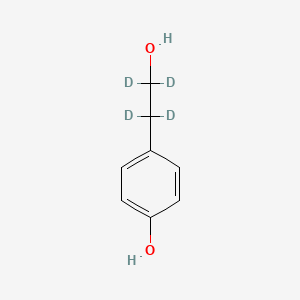
3-Descyano febuxostat-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Descyano febuxostat-d9 is a deuterated derivative of 3-Descyano febuxostat. It is a stable isotope-labeled compound, often used in scientific research for analytical and tracing purposes. The molecular formula of this compound is C15D9H8NO3S, and it has a molecular weight of 300.421 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Descyano febuxostat-d9 involves the incorporation of deuterium atoms into the 3-Descyano febuxostat molecule. This process typically requires the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally, the process involves multiple steps of chemical reactions, including deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The production process involves the use of specialized equipment and techniques to handle deuterated compounds. Quality control measures are implemented to verify the isotopic purity and chemical integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Descyano febuxostat-d9 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products.
Applications De Recherche Scientifique
3-Descyano febuxostat-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the pathways and interactions of febuxostat in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of febuxostat.
Industry: Applied in quality control processes to ensure the consistency and purity of febuxostat products
Mécanisme D'action
The mechanism of action of 3-Descyano febuxostat-d9 is similar to that of febuxostat. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid by inhibiting the enzyme xanthine oxidase. This inhibition leads to decreased levels of uric acid in the blood, which is beneficial in the treatment of conditions like gout .
Comparaison Avec Des Composés Similaires
3-Descyano febuxostat-d9 can be compared with other similar compounds, such as:
3-Descyano 3-Bromo-febuxostat-d9: A brominated derivative with similar applications in analytical chemistry.
3-Descyano febuxostat: The non-deuterated version of the compound, used in similar research applications.
Febuxostat Acyl-Β-D-Glucuronide: A metabolite of febuxostat used in pharmacokinetic studies.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracing in various scientific studies.
Propriétés
Formule moléculaire |
C15H17NO3S |
|---|---|
Poids moléculaire |
300.42 g/mol |
Nom IUPAC |
2-[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)/i1D3,2D3,8D2,9D |
Clé InChI |
ZDKJCYASUIQELO-KIROAFHOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C |
SMILES canonique |
CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)

![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)

